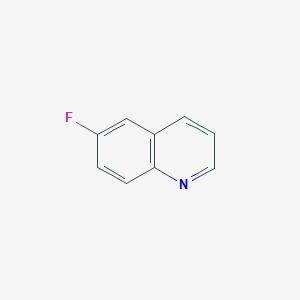

6-Fluoroquinoline

Descripción general

Descripción

6-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the sixth position of the quinoline ring enhances its biological activity and provides unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Another approach involves the cyclization of fluorinated precursors. For example, the reaction of 2-aminobenzotrifluoride with acetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and controlled reaction conditions. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.

Análisis De Reacciones Químicas

Borylation Reactions

One of the notable reactions involving 6-fluoroquinoline is its borylation, which is catalyzed by iridium complexes. The process involves the introduction of a boron group into the aromatic system, which can subsequently undergo further transformations.

-

Iridium-Catalyzed Borylation : The borylation of 6-fluoroquinolines has been successfully demonstrated using bis(pinacolato)diboron and an iridium catalyst. This reaction typically proceeds under mild conditions and can yield various borylated derivatives, which are valuable intermediates in organic synthesis.

The general procedure involves:

-

Reagents : this compound, bis(pinacolato)diboron, and an iridium catalyst (e.g., [Ir(OMe)COD]2).

-

Solvent : Tetrahydrofuran (THF) is commonly used.

-

Conditions : The reaction mixture is heated to around 80°C for several hours under an inert atmosphere.

The resulting borylated product can be further functionalized through various coupling reactions such as Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse substituents at the borylated position .

Halogenation Reactions

Halogenation is another significant reaction pathway for this compound derivatives. This process allows for the introduction of halogen atoms at different positions on the quinoline ring.

-

Bromination and Chlorination : The bromination of 6-fluoroquinolines can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. Similarly, chlorination can be performed using phosphorus oxychloride or thionyl chloride.

The procedure typically involves:

-

Reagents : this compound, N-bromosuccinimide (for bromination), or phosphorus oxychloride (for chlorination).

-

Conditions : The reaction may require refluxing in a suitable solvent such as acetic acid or dichloromethane.

These halogenated derivatives serve as important intermediates for further synthetic modifications .

Amination Reactions

Amination reactions allow for the introduction of amino groups into the this compound structure, enhancing its biological activity.

-

Direct Amination : The direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines has been explored to synthesize novel fluoroquinolone derivatives with improved antibacterial properties.

The typical steps include:

-

Reagents : 7-halo-6-fluoroquinolone-3-carboxylic acid and an amine (e.g., N-ethylpiperazine).

-

Catalyst : Molybdenum-based catalysts have been shown to enhance reaction efficiency.

-

Conditions : The reactions are often conducted in polar solvents such as water or ethanol under reflux conditions.

These amination products have demonstrated significant antibacterial activity against various pathogens .

Aplicaciones Científicas De Investigación

Antibacterial Properties

6-Fluoroquinoline and its derivatives are primarily recognized for their antibacterial properties. They belong to the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections. The introduction of a fluorine atom at the C6 position significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

A quantitative structure-activity relationship (QSAR) study involving 66 structurally similar 6-fluoroquinolones demonstrated that specific molecular descriptors could predict biological activity effectively. The study achieved a predictive performance with an external validation set showing , indicating the potential for designing new derivatives with enhanced efficacy against pathogens like Mycobacterium tuberculosis .

Cancer Treatment

In addition to antibacterial applications, this compound derivatives are being explored as active pharmaceutical ingredients (APIs) in cancer therapies. For example, 4-bromo-6-fluoroquinoline is involved in synthesizing linrodostat, an indoleamine 2,3-dioxygenase inhibitor that shows promise in cancer treatment . This highlights the compound's versatility beyond traditional antibiotic roles.

Research on Resistance Mechanisms

Fluoroquinolones, including those derived from this compound, have been linked to increased rates of resistance among bacterial pathogens. Studies have indicated that the widespread use of fluoroquinolones may contribute to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) . Understanding these resistance mechanisms is crucial for developing new derivatives that can circumvent bacterial defenses.

Hybrid Molecule Development

Recent research has focused on creating hybrid molecules that combine fluoroquinolone structures with other antibacterial agents. These hybrids have shown superior antibacterial activity and reduced susceptibility to resistance compared to their parent compounds . The development of such hybrids represents a promising avenue for enhancing the therapeutic efficacy of fluoroquinolones.

Material Science Applications

Beyond medicinal applications, this compound is also investigated for its potential in material science. Its derivatives are being explored as dyes for organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties . The ability to modify the chemical structure of quinolines allows researchers to tailor their properties for specific applications in organic electronics.

Case Study: Antibacterial Efficacy

A case study examining the efficacy of 6-fluoroquinolones against Mycobacterium tuberculosis utilized QSAR modeling to predict minimal inhibitory concentrations (MICs). The study identified key molecular features contributing to antibacterial activity, which could guide future drug design efforts targeting resistant strains .

Case Study: Resistance Patterns

Another significant study tracked the association between fluoroquinolone usage and MRSA isolation rates in hospitalized patients. The findings indicated a notable decrease in MRSA rates when fluoroquinolone use was restricted, emphasizing the need for cautious prescribing practices to mitigate resistance development .

Mecanismo De Acción

The mechanism of action of 6-Fluoroquinoline, particularly in its antibacterial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, this compound effectively halts bacterial cell division and leads to cell death.

Comparación Con Compuestos Similares

- 6,7-Difluoroquinoline

- 6,8-Difluoroquinoline

- 7-Fluoroquinoline

- 8-Fluoroquinoline

Comparison: 6-Fluoroquinoline is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound often exhibits higher antibacterial activity and better pharmacokinetic properties. The presence of a single fluorine atom at the sixth position allows for targeted modifications and the development of derivatives with enhanced therapeutic potential.

Actividad Biológica

6-Fluoroquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities, particularly as an antimicrobial agent. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structure-Activity Relationship

The biological activity of quinolines, including this compound, is significantly influenced by their molecular structure. Modifications at specific positions on the quinoline ring can enhance or diminish antimicrobial properties. Research indicates that substituents at positions 5 and 8 are critical for maintaining potent activity, while alterations at positions 2, 3, and 4 can lead to a significant loss of efficacy . The presence of a fluorine atom at position 6 plays a vital role in expanding the spectrum of activity against resistant bacterial strains .

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to bacterial cell death .

Minimum Inhibitory Concentration (MIC) Data

The effectiveness of this compound can be assessed through its Minimum Inhibitory Concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 1.0 | |

| Enterococcus faecalis | 0.125 |

This table illustrates the varying susceptibility of different bacterial strains to this compound, highlighting its potential as an effective treatment option.

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of fluoroquinolone use, including those involving this compound. For instance, a study highlighted the association between fluoroquinolone use and Clostridium difficile-associated diarrhea (CDAD), suggesting that while effective against certain infections, fluoroquinolones may disrupt gut flora leading to adverse effects .

Another important aspect is the risk of adverse drug reactions (ADRs) associated with fluoroquinolones. Reports indicate that these reactions can range from mild gastrointestinal disturbances to severe musculoskeletal issues such as tendinopathy . These findings underscore the necessity for careful patient selection and monitoring when prescribing these agents.

Broader Biological Activities

Beyond their antibacterial properties, fluoroquinolones have shown promise in other therapeutic areas. Recent studies suggest potential anticancer and antiviral activities attributed to their ability to interfere with cellular processes beyond mere bacterial inhibition . For example, some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible dual role in treating infections and malignancies.

Propiedades

IUPAC Name |

6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDCSDVIVXJELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192710 | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-30-5 | |

| Record name | 6-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.